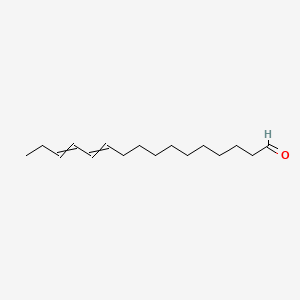

(Z,Z)-11,13-Hexadecadienal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z,Z)-11,13-Hexadecadienal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of two double bonds in the Z configuration at the 11th and 13th positions of a 16-carbon chain. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it is used for communication and mating purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-11,13-Hexadecadienal typically involves the use of Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bonds in the desired positions. One common approach is to start with a long-chain aldehyde and perform a series of reactions to introduce the double bonds and achieve the final structure. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable methods such as catalytic hydrogenation or isomerization of precursor compounds. These methods are optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(Z,Z)-11,13-Hexadecadienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol.

Substitution: The double bonds can participate in addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Hexadecadienoic acid

Reduction: Hexadecadienol

Substitution: Halogenated hexadecadienal derivatives

Wissenschaftliche Forschungsanwendungen

Table 1: Summary of Synthesis Methods

| Method | Key Reagents | Yield (%) |

|---|---|---|

| Sonogashira-Hagihara coupling | 10-iododecanal, trimethylsilylacetylene | 27 |

| Wittig olefination | Propylidentriphenylphosphorane | 23 |

| Hydroboration-protonolysis | Various alkenes | High |

Pest Control

One of the most significant applications of (Z,Z)-11,13-hexadecadienal is in pest management , particularly for the navel orangeworm moth (Amyelois transitella). Research has demonstrated that deploying this pheromone can disrupt mating behaviors in these pests, thereby reducing their populations in agricultural settings such as almond orchards. This method of using pheromones for mating disruption is an environmentally friendly alternative to chemical insecticides .

Case Study: Navel Orangeworm Mating Disruption

- Location : Almond orchards in California

- Method : Application of this compound to disrupt mating

- Outcome : Significant reduction in moth populations and damage to crops

Ecological Studies

This compound serves as a model compound in ecological research to study insect behavior and communication. Its role as a sex pheromone allows scientists to investigate the mechanisms of chemical signaling among insects, contributing to our understanding of ecological interactions and evolutionary biology.

Commercial Applications

The commercial potential of this compound extends beyond pest control. It is increasingly being explored for use in:

- Fragrance formulations : Its pleasant odor profile makes it a candidate for use in perfumes and scented products.

- Flavoring agents : The compound may also find applications in food flavoring due to its appealing scent.

Wirkmechanismus

The mechanism by which (Z,Z)-11,13-Hexadecadienal exerts its effects is primarily through its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a cascade of molecular events that result in behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons and associated signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(E,E)-11,13-Hexadecadienal: Another isomer with double bonds in the E configuration.

(Z,Z)-9,11-Hexadecadienal: A similar compound with double bonds at different positions.

(Z)-11-Hexadecenal: A related compound with only one double bond.

Uniqueness

(Z,Z)-11,13-Hexadecadienal is unique due to its specific double bond configuration, which is crucial for its biological activity as a pheromone. The precise positioning of the double bonds allows it to interact with specific receptors, making it highly selective in its action compared to other isomers or related compounds.

Eigenschaften

Molekularformel |

C16H28O |

|---|---|

Molekulargewicht |

236.39 g/mol |

IUPAC-Name |

hexadeca-11,13-dienal |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3 |

InChI-Schlüssel |

ZTJGMVSDMQAJPE-UHFFFAOYSA-N |

SMILES |

CCC=CC=CCCCCCCCCCC=O |

Kanonische SMILES |

CCC=CC=CCCCCCCCCCC=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.